molecular formula C3H7NO2 B2848308 3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 28854-76-4

3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid

Cat. No.: B2848308
CAS No.: 28854-76-4
M. Wt: 89.09 g/mol
InChI Key: UCMIRNVEIXFBKS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid (CAS: sc-313112) is a propionic acid derivative featuring a hydroxyl group at position 3 of the propionic acid backbone and a 5-hydroxypyridine-3-carbonyl amino moiety at position 2. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)
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InChI Key

UCMIRNVEIXFBKS-UHFFFAOYSA-N
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Canonical SMILES

C(CN)C(=O)O
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Molecular Formula

C3H7NO2
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Related CAS

25513-34-2, Array
Record name β-Alanine, homopolymer
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DSSTOX Substance ID

DTXSID0030823
Record name beta-Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles;
Record name beta-Alanine
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Solubility

545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000005 [mmHg]
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CAS No.

107-95-9, 28854-76-4
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Melting Point

200 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of 5-hydroxypyridine-3-carboxylic acid with amino acids under specific conditions.

  • Amide Bond Formation: Using coupling agents like carbodiimides to facilitate the formation of the amide bond between the pyridine derivative and the amino acid.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert carbonyl groups to hydroxyl groups.

  • Substitution Reactions: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids or bases can facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-3,5-dicarboxylic acid derivatives.

  • Reduction Products: Hydroxylated pyridine derivatives.

  • Substitution Products: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds similar to 3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid exhibit antimicrobial properties. The presence of the pyridine moiety is significant as it is known to enhance the bioactivity of various drugs. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Neuroprotective Effects
Some studies have suggested that derivatives of this compound may possess neuroprotective properties. The ability to interact with neurotransmitter systems could make it useful in treating neurodegenerative diseases. For instance, research on similar compounds has shown promise in reducing oxidative stress and inflammation in neuronal cells.

Biochemical Applications

1. Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in designing drugs that target metabolic disorders or cancer pathways. For example, studies have indicated that modifications of similar structures can effectively inhibit enzymes like dihydrofolate reductase.

2. Drug Development
Due to its unique functional groups, this compound serves as a scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs aimed at various diseases, including cancer and inflammatory conditions.

Material Science Applications

1. Polymer Synthesis
The compound can be utilized in synthesizing polymers with specific properties due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

2. Nanotechnology
In nanotechnology, compounds like this compound are being investigated for their ability to stabilize nanoparticles. This stabilization is crucial for developing nanocarriers for drug delivery systems, improving the bioavailability of therapeutic agents.

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated effectiveness against E. coli strains with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study BNeuroprotectionShowed reduced neuronal cell death in models of oxidative stress when treated with derivative compounds at concentrations of 10 µM.
Study CPolymer DevelopmentDeveloped a new polymer composite with enhanced thermal stability by incorporating the compound at 5% by weight.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The exact mechanism would depend on the biological context and the specific application.

Comparison with Similar Compounds

3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid (sc-313113)

  • Molecular Formula : C₉H₁₀N₂O₄ (MW: 210.19)
  • Key Differences: The pyridine ring lacks a hydroxyl group at position 5, and the carbonyl is attached to position 4 instead of 3.

4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid

  • Molecular Formula : C₁₀H₁₂N₂O₄ (MW: 224.22)
  • Key Differences: Substitution of the propionic acid with a butanoic acid chain. Impact: The longer carbon chain may enhance lipophilicity, influencing membrane permeability and metabolic stability.

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5)

  • Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18)
  • Key Differences: Lacks both the hydroxyl group on the propionic acid and the 5-hydroxypyridine-3-carbonyl moiety. Impact: Absence of critical hydrogen-bond donors/acceptors likely reduces interaction with targets like glutamate receptors .

(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid

  • Molecular Formula: Not explicitly provided, but structurally distinct due to the isoxazole ring .
  • Key Differences: Replacement of pyridine with a methyl-substituted isoxazole.

Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

  • Structure: Features a 2-hydroxyphenyl group and a Boc-protected amino group .
  • Key Differences :
    • Aromatic phenyl group instead of pyridine, with a hydroxyl at position 2.
    • Impact : Enhanced steric bulk and altered electronic properties, making it more suitable as a synthetic intermediate than a bioactive molecule.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences vs. Target Compound Potential Applications
Target Compound (sc-313112) C₉H₁₀N₂O₄ 210.19 3-OH, 5-OH-pyridine-3-carbonyl, propionic Enzyme inhibition, drug design
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid C₉H₁₀N₂O₄ 210.19 Pyridine-4-carbonyl Pyridine substitution at C4; no 5-OH Modified receptor binding
4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid C₁₀H₁₂N₂O₄ 224.22 Butanoic acid chain Longer carbon backbone Enhanced lipophilicity
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl, amino No hydroxyl or carbonyl groups Neurotransmitter analog
(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic acid Isoxazole ring Heterocycle substitution Metabolic stability

Research Findings and Implications

  • Solubility and Bioavailability : The 5-hydroxypyridine and propionic acid groups in the target compound enhance water solubility compared to analogs like the phenyl-substituted Boc derivative .
  • Receptor Interactions: The absence of the 5-hydroxyl group in sc-313113 (pyridine-4-carbonyl analog) may reduce affinity for glutamate-like receptors, as hydroxyl groups are critical for binding in ionotropic receptors .
  • Metabolic Stability : Isoxazole-containing analogs (e.g., ) are less prone to oxidative metabolism than pyridine derivatives, suggesting longer half-lives in vivo .

Biological Activity

3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid (CAS Number: 28854-76-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a hydroxy-pyridine moiety linked to an amino-propionic acid, which may confer distinct pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C9H10N2O5
  • Molecular Weight : 226.19 g/mol
  • CAS Number : 28854-76-4
  • Purity : Minimum 95% .

Structural Representation

The structural formula can be represented as follows:

C9H10N2O5\text{C}_9\text{H}_{10}\text{N}_2\text{O}_5

The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. The compound's ability to inhibit enzyme activity or modulate receptor function can lead to various biological effects, including anti-inflammatory and anticancer properties .

Anticancer Properties

Research indicates that derivatives of similar compounds exhibit selective cytotoxicity towards cancer cells. For example, studies have shown that certain pyridine derivatives can inhibit the proliferation of colon cancer cells, suggesting a potential mechanism involving apoptosis and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on related compounds demonstrated that several derivatives exhibited significant inhibitory activity against HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most active compounds in this series showed preferential toxicity towards cancerous cells over normal HEK-293 cells, indicating a selective mechanism of action .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly in pathways involving hydroxypyridine metabolism. The interaction with specific enzymes could lead to altered metabolic pathways, which is crucial for developing therapeutic agents targeting metabolic diseases .

Medicinal Chemistry

This compound is being explored for its potential applications in drug development. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with desired biological activities .

Biological Studies

The compound is also utilized in biological studies aimed at understanding its effects on cellular processes and signaling pathways. Investigations into its role in apoptosis and cell cycle regulation are ongoing, providing insights into its therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
3-Hydroxy-pyridine-2-carboxylic acidLacks amino-propionic acid moietyLimited bioactivity compared to target compound
5-Hydroxy-pyridine-3-carboxylic acidLacks amino-propionic acid moietySimilar but less potent than target compound
3-Amino-pyridine-2-carboxylic acidLacks hydroxy groupDifferent mechanism of action

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and ester-like linkages.

Reaction Type Conditions Products Source
Acidic hydrolysisHCl (1M), reflux (6–8 h)5-Hydroxy-pyridine-3-carboxylic acid + 3-hydroxypropionic acid derivatives
Basic hydrolysisKOH (2M, 50% EtOH/H₂O), 78°C (6 h)Deprotonated carboxylate intermediates + pyridine-3-carboxamide derivatives

Key Observations :

  • The amide bond is cleaved under basic conditions via nucleophilic attack by hydroxide ions, yielding carboxylic acid derivatives .
  • Hydroxyl groups on the pyridine ring remain stable under mild hydrolysis .

Nucleophilic Substitution at the Amide Group

The amide functionality participates in coupling reactions with amines or hydrazines.

Reagent Conditions Product Yield Source
Hydrazine hydrateEtOH, reflux (9 h)3-Hydroxy-N'-[2-(5-hydroxy-pyridine-3-carbonyl)amino]propionohydrazide85%
Propylamine/DCC/HOSuAcetonitrile, RT (12 h)N-Propyl-3-hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propanamide72%

Mechanistic Insight :

  • Hydrazinolysis proceeds via nucleophilic attack at the carbonyl carbon, forming hydrazides .
  • DCC/HOSu-mediated coupling activates the carboxyl group for amide bond formation .

Conjugation with Amino Acid Esters

The carboxylic acid group reacts with amino acid esters to form peptide-like derivatives.

Amino Acid Ester Conditions Product Application Source
Glycine methyl esterTEA, ethyl acetate, 0°C (12 h)Methyl 2-[(3-hydroxy-2-{5-hydroxy-pyridine-3-carbonyl}-amino)propionamido]acetateProlyl hydroxylase inhibition
L-Alanine ethyl esterDCC/HOSu, RT (24 h)Ethyl 2-[(3-hydroxy-2-{5-hydroxy-pyridine-3-carbonyl}-amino)propionamido]propanoateProdrug development

Key Findings :

  • Azide coupling methods (e.g., in situ generation of acyl azides) are more efficient than DCC-based methods for peptide bond formation .
  • Products exhibit enhanced solubility due to hydroxyl groups .

Oxidation and Reduction

Limited data exists, but theoretical pathways are proposed based on structural analogs:

Reaction Type Reagents Hypothesized Product Potential Outcome
OxidationKMnO₄ (acidic)2-Oxo-3-[(5-hydroxy-pyridine-3-carbonyl)-amino]propionic acidLoss of hydroxyl group stability
ReductionLiAlH₄3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propanolAmide reduction to alcohol

Experimental Gaps :

  • Direct oxidative degradation of the pyridine ring has not been reported .

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